N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be represented as a line-angle diagram or a 3D model .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with significant interest due to their unusual physical, chemical, and biological properties. The introduction of fluorine atoms into pyridines can lead to reduced basicity and reactivity compared to chlorinated and brominated analogues. This makes them valuable in the development of new pharmaceuticals and agrochemicals. N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide could potentially be used as a precursor or intermediate in the synthesis of these fluorinated pyridines .
Radiobiology and Imaging Agents
The synthesis of F-18 substituted pyridines is crucial for local radiotherapy of cancer. These compounds can serve as imaging agents for various biological applications, including positron emission tomography (PET) scans. The compound may be involved in the synthesis of these imaging agents, providing a pathway to create diagnostic tools for cancer treatment .
Agricultural Chemical Development
Fluorine-containing compounds have been commercialized as active ingredients in agricultural products. The introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties. N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide could be a key component in the development of new agricultural chemicals with enhanced efficacy .
Pharmaceuticals Synthesis
About 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The demand for fluorinated medicinal candidates is increasing, and the compound could be used in the synthesis of these drugs. Its role could be pivotal in creating new treatments with improved pharmacokinetics and pharmacodynamics .
Organic Synthesis and Catalysis
In organic chemistry, the synthesis of ureas is important for creating a wide variety of pharmaceuticals, agrochemicals, and functional materials. N-(2-Fluoro-3-methylphenyl)-2-methoxybenzamide might be used in catalytic processes or as a building block in the synthesis of unsymmetric ureas, which are crucial in the construction of valuable compounds .
Solid-State Characterization of Drug Substances
Nuclear Magnetic Resonance (NMR) is applied for the solid characterization of drug substances and their forms by solid-state NMR (SSNMR). The compound could be used in reaction monitoring by NMR for kinetic analysis and speciation, which is essential for understanding the synthetic production of drug substances .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-fluoro-3-methylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-6-5-8-12(14(10)16)17-15(18)11-7-3-4-9-13(11)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEMSPZKZDWZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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